molecular formula C18H18N4O3 B4765923 4-{[5-(2-furyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine

4-{[5-(2-furyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine

Cat. No. B4765923
M. Wt: 338.4 g/mol
InChI Key: XMAJEAUQFXVZCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[5-(2-furyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine, also known as FMOC-morpholine, is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of the amino acid, glycine, and is commonly used as a protecting group in peptide synthesis.

Mechanism of Action

The mechanism of action of 4-{[5-(2-furyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholineine involves the formation of a covalent bond between the amino group of the N-terminal of the peptide and the carbonyl group of 4-{[5-(2-furyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholineine. This protects the amino group from unwanted reactions during the peptide synthesis process.
Biochemical and Physiological Effects:
4-{[5-(2-furyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholineine does not have any direct biochemical or physiological effects as it is primarily used as a protecting group in peptide synthesis. However, peptides synthesized using 4-{[5-(2-furyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholineine may have various biochemical and physiological effects depending on their sequence and structure.

Advantages and Limitations for Lab Experiments

4-{[5-(2-furyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholineine has several advantages as a protecting group in peptide synthesis. It is stable under acidic and basic conditions, and can be easily removed using mild conditions such as treatment with piperidine. However, it has some limitations such as its relatively high cost and the need for anhydrous conditions during the coupling reaction.

Future Directions

There are several future directions for the use of 4-{[5-(2-furyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholineine in scientific research. One potential area is the development of new protecting groups that can be used under milder conditions. Another area is the synthesis of peptides with specific modifications or conjugations using 4-{[5-(2-furyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholineine as a protecting group. Additionally, the use of 4-{[5-(2-furyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholineine in the synthesis of other bioactive compounds such as peptidomimetics and small molecule inhibitors is an area of ongoing research.

Scientific Research Applications

4-{[5-(2-furyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholineine has various applications in scientific research, particularly in the field of peptide synthesis. It is commonly used as a protecting group for the amino group of the N-terminal of peptides. It is also used as a reagent for the synthesis of FMOC-amino acids, which are widely used in peptide synthesis.

properties

IUPAC Name

[5-(furan-2-yl)-1-(4-methylphenyl)triazol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-13-4-6-14(7-5-13)22-17(15-3-2-10-25-15)16(19-20-22)18(23)21-8-11-24-12-9-21/h2-7,10H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAJEAUQFXVZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCOCC3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(furan-2-yl)-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[5-(2-furyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine
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4-{[5-(2-furyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine
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4-{[5-(2-furyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine
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4-{[5-(2-furyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine
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4-{[5-(2-furyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine
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4-{[5-(2-furyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine

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